Product packaging for N-Acetyl sulfapyridine-d4(Cat. No.:CAS No. 1189863-86-2)

N-Acetyl sulfapyridine-d4

Cat. No.: B564723
CAS No.: 1189863-86-2
M. Wt: 253.32 g/mol
InChI Key: GECHUMIMRBOMGK-UGWFXTGHSA-N
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Description

Significance of Deuterium (B1214612) Isotope Effects in Drug Development

The substitution of hydrogen with deuterium can lead to profound effects on the pharmacokinetic properties of a drug, a phenomenon primarily attributed to the Kinetic Isotope Effect (KIE). Deuterium is an isotope of hydrogen containing one proton and one neutron, giving it approximately twice the mass of protium (B1232500) (the most common hydrogen isotope). researchgate.net While chemically similar to hydrogen, the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. mdpi.org

This difference in bond strength means that more energy is required to break a C-D bond compared to a C-H bond. wikipedia.org In many drug metabolism pathways, particularly those mediated by the cytochrome P450 family of enzymes, the cleavage of a C-H bond is a rate-determining step. nih.govinvivochem.net By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly slowed. scbt.com This can lead to several potential therapeutic advantages, as outlined in the table below.

Potential Advantage of DeuterationMechanism related to Kinetic Isotope Effect (KIE)
Increased Drug Half-Life Slower metabolism leads to a longer duration of the drug in the body. scbt.com
Improved Bioavailability Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.
Reduced Formation of Toxic Metabolites Blocking a metabolic pathway that produces harmful byproducts.
Altered Metabolic Profile Shifting metabolism towards alternative pathways that may produce more active or less toxic metabolites. nist.gov
Potential for Lower Dosing A longer half-life and improved bioavailability may allow for smaller or less frequent doses to achieve the desired therapeutic effect. scbt.com

The magnitude of the KIE is most pronounced when the C-H bond cleavage is the slowest step in the metabolic reaction, known as a primary isotope effect. The strategic placement of deuterium is therefore crucial for maximizing these benefits.

Rationale for Deuterium Labeling in Pharmaceutical Compounds

The primary rationale for incorporating deuterium into pharmaceutical compounds is to enhance their metabolic stability. researchgate.net This "deuterium switch" approach has been applied to existing drugs to create new chemical entities with potentially improved pharmacokinetic profiles. nih.gov The goal is to refine the drug's properties without altering its fundamental pharmacological activity, as the size and shape of a deuterium atom are nearly identical to those of a hydrogen atom, ensuring that the deuterated molecule still binds to its biological target. google.com

Beyond improving metabolic stability, deuterated compounds serve as invaluable tools in various stages of pharmaceutical research:

Metabolism Studies: Deuterium-labeled compounds are used as tracers to elucidate the metabolic pathways of drugs. By tracking the fate of the labeled molecule, researchers can identify metabolites and understand how the drug is processed in the body. semanticscholar.org

Internal Standards in Bioanalysis: Due to their mass difference from the non-deuterated analyte, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry. researchgate.netnih.gov They co-elute with the analyte during chromatography but are distinguishable by their mass, allowing for precise and accurate quantification in complex biological matrices like plasma or tissue. nih.govresearchgate.net This is a critical application for pharmacokinetic and bioequivalence studies.

Probing Reaction Mechanisms: The KIE is a powerful tool for studying the mechanisms of enzymatic reactions. The extent to which deuteration slows down a reaction can provide insights into the rate-limiting steps of the catalytic process. nih.gov

Overview of Sulfapyridine-d4 within the Context of Isotopic Labeling

Sulfapyridine (B1682706) is an antibacterial sulfonamide that is also the primary active metabolite of the drug sulfasalazine (B1682708), which is used in the treatment of inflammatory bowel disease and rheumatoid arthritis. mdpi.orgwikipedia.orgnih.gov Sulfapyridine-d4 is the deuterated analogue of sulfapyridine, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium atoms. scbt.com

Chemical Properties of Sulfapyridine-d4

Property Value
Chemical Name 4-Amino-N-2-pyridinyl(benzene-d4)sulfonamide scbt.com
CAS Number 1189863-86-2 scbt.com
Molecular Formula C₁₁H₇D₄N₃O₂S scbt.com

| Molecular Weight | 253.31 g/mol scbt.com |

The primary application of Sulfapyridine-d4 in pharmaceutical research is as an internal standard for the quantitative analysis of sulfapyridine and its parent drug, sulfasalazine, in biological samples. nih.govresearchgate.net In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Sulfapyridine-d4 is added to samples at a known concentration. researchgate.net Because it behaves almost identically to the non-labeled sulfapyridine during sample extraction and chromatographic separation, it can be used to accurately correct for any sample loss or variations in instrument response. nih.gov This ensures high precision and accuracy in determining the concentration of sulfapyridine in patient samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring. nih.govresearchgate.net

For instance, a robust LC-MS/MS method was developed and validated for the simultaneous quantification of sulfasalazine and sulfapyridine in human placenta, utilizing Sulfapyridine-d4 as an internal standard. nih.gov This research is vital for understanding the placental exposure to these compounds during pregnancy. nih.gov While the deuteration of the benzene ring in Sulfapyridine-d4 could potentially alter its metabolism via the KIE, its predominant use to date has been as an analytical tool rather than as a therapeutic agent itself.

An in-depth examination of the synthetic methodologies for deuterated sulfapyridine analogues reveals a landscape of evolving chemical techniques. The strategic incorporation of deuterium into the sulfapyridine molecule, creating Sulfapyridine-d4, is pursued to leverage the kinetic isotope effect, which can alter and often improve the pharmacokinetic profile of the parent drug. This article focuses exclusively on the methods employed for creating such deuterated analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2S B564723 N-Acetyl sulfapyridine-d4 CAS No. 1189863-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECHUMIMRBOMGK-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676146
Record name 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189863-86-2
Record name 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Deuterated Sulfapyridine Analogues

The synthesis of deuterated compounds, including Sulfapyridine-d4, involves specialized techniques designed to replace specific hydrogen atoms with deuterium (B1214612). These methods range from established exchange reactions to modern electrochemical and flow chemistry processes, each presenting unique advantages and challenges.

Iii. Analytical Applications of Sulfapyridine D4

Role of Sulfapyridine-d4 as an Internal Standard in Quantitative Analysis

The accurate quantification of analytes in complex matrices is a cornerstone of analytical chemistry, especially in fields like pharmacokinetics, clinical diagnostics, and environmental monitoring. Internal standards (IS) are indispensable tools for achieving this accuracy by compensating for variability inherent in analytical processes. Sulfapyridine-d4, as a deuterated analog, is particularly well-suited for this role.

Principles of Internal Standard Application in Mass Spectrometry

In quantitative mass spectrometry (MS), an internal standard is a substance added in a known, constant amount to all samples, calibration standards, and quality control samples scioninstruments.comwikipedia.org. The fundamental principle behind using an IS is to correct for variations that can occur during sample preparation, sample injection, chromatographic separation, ionization, and detection cerilliant.comscioninstruments.com. By measuring the ratio of the analyte's signal to the internal standard's signal, rather than relying on the absolute signal intensity of the analyte alone, analysts can mitigate the impact of these process-related fluctuations scioninstruments.comwikipedia.org.

Deuterated internal standards, such as Sulfapyridine-d4, are often preferred because they possess nearly identical chemical and physical properties to the target analyte (sulfapyridine) scioninstruments.comcerilliant.com. This similarity ensures that the IS undergoes the same extraction, chromatographic behavior, and ionization efficiency as the analyte. Consequently, any variations affecting the analyte will also affect the IS proportionally, allowing for effective normalization of the results cerilliant.comscioninstruments.com. The mass difference introduced by deuterium (B1214612) labeling allows for distinct detection of the IS from the analyte using mass spectrometry, ensuring specificity in the measurement cerilliant.comveeprho.com.

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Sulfapyridine-d4 has been extensively utilized as an internal standard in LC-MS/MS methods for the precise quantification of sulfapyridine (B1682706) and its parent compound, sulfasalazine (B1682708), in various biological matrices researchgate.netnih.gov. In these applications, Sulfapyridine-d4 is added to samples prior to extraction, ensuring it experiences the same sample preparation steps as the analytes of interest researchgate.netnih.gov.

For instance, a study developed and validated an LC-MS/MS method to simultaneously quantify sulfasalazine and sulfapyridine in human placenta. Sulfapyridine-d4 was employed as the internal standard, contributing to the method's robustness and accuracy in a complex biological matrix researchgate.netnih.gov. Similarly, other research involving the analysis of sulfonamides in various matrices has leveraged deuterated internal standards, including those related to sulfapyridine, to ensure reliable quantification nih.govacgpubs.orgnih.gov. The co-elution and similar ionization characteristics of Sulfapyridine-d4 with sulfapyridine in LC-MS/MS systems enable accurate measurement even in the presence of complex biological components that might otherwise interfere with the analysis scioninstruments.comresearchgate.net.

Method Development and Validation Utilizing Sulfapyridine-d4

The development and validation of analytical methods are critical for ensuring the reliability and suitability of quantitative assays, particularly in regulated environments like the pharmaceutical industry. Sulfapyridine-d4 plays a vital role in this process by enhancing the accuracy and precision of the measurements.

Assay Validation Parameters (e.g., accuracy, precision, specificity)

Sulfapyridine-d4 is instrumental in validating key assay parameters. Its use helps establish the accuracy of a method by correcting for systematic errors or losses during sample preparation and analysis. The precision of an assay, which refers to the degree of agreement among individual test results when the method is applied repeatedly, is also significantly improved by using an internal standard like Sulfapyridine-d4.

In a study validating an LC-MS/MS method for sulfasalazine and sulfapyridine in human placenta, inter-day validations using Sulfapyridine-d4 as an internal standard demonstrated high accuracy and good precision for both analytes researchgate.netresearchgate.net. For sulfasalazine, the average accuracies of quality controls ranged from 101.6% to 112.7% with corresponding precisions of 4.4-6.7%. For sulfapyridine, the accuracies ranged from 97.4% to 108.4% with precisions of 3.7-10.0% researchgate.netresearchgate.net. These results highlight how the use of a deuterated internal standard contributes to reliable assay performance.

Table 1: Assay Validation Parameters for Sulfasalazine and Sulfapyridine using Sulfapyridine-d4

AnalyteParameterRange
SulfasalazineAccuracy101.6% - 112.7%
Precision4.4% - 6.7%
SulfapyridineAccuracy97.4% - 108.4%
Precision3.7% - 10.0%

Data adapted from researchgate.netresearchgate.net

The specificity of an analytical method is also enhanced by using a deuterated internal standard. Sulfapyridine-d4, being chemically identical to sulfapyridine but with a distinct mass, ensures that the detection system can unequivocally differentiate between the analyte and the standard, even in the presence of structurally similar compounds or potential interferences in the sample matrix cerilliant.comveeprho.com.

Matrix Effects in Bioanalytical Methodologies

Matrix effects, specifically ion suppression or enhancement, are a significant challenge in bioanalytical LC-MS/MS. These effects occur when co-extracted endogenous components from the biological sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source scioninstruments.comchromatographytoday.com. Deuterated internal standards like Sulfapyridine-d4 are crucial for assessing and mitigating these effects.

Because Sulfapyridine-d4 behaves chemically and chromatographically similarly to sulfapyridine, it experiences comparable matrix-induced ionization changes cerilliant.comscioninstruments.com. By using Sulfapyridine-d4, researchers can effectively compensate for ion suppression or enhancement. For instance, studies employing Sulfapyridine-d4 have reported that no significant matrix effects were observed, underscoring the utility of such standards in achieving robust and reliable bioanalytical results researchgate.netacgpubs.org. The ability of the deuterated standard to co-elute and undergo similar ionization processes allows for the normalization of these matrix-induced variations, leading to more accurate quantitative data scioninstruments.comcsic.es.

Quality Control Applications in Pharmaceutical Development

Sulfapyridine-d4 serves a critical role in the quality control (QC) processes throughout the pharmaceutical development lifecycle. It is employed in analytical method development, method validation (AMV), and routine QC applications for both Abbreviated New Drug Applications (ANDA) and during the commercial production of pharmaceuticals containing sulfasalazine or sulfapyridine synzeal.comclearsynth.comsynzeal.commedchemexpress.comaxios-research.com.

In QC laboratories, Sulfapyridine-d4 functions as a reference standard, ensuring traceability and adherence to pharmacopeial standards (e.g., USP or EP) where applicable synzeal.comclearsynth.comaxios-research.com. Its consistent use in QC testing guarantees that analytical methods remain within validated parameters, ensuring the quality, purity, and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances. This includes verifying the performance of analytical instruments and validating the entire analytical workflow from sample preparation to final data reporting, thereby upholding product integrity synzeal.commedchemexpress.comaxios-research.com.

Iv. Pharmacokinetic and Metabolic Profiling Studies Employing Sulfapyridine D4

Elucidation of Sulfasalazine (B1682708) and Sulfapyridine (B1682706) Metabolism

Sulfasalazine is a prodrug that, upon oral administration, is cleaved by intestinal bacteria into its active moiety, 5-aminosalicylic acid (5-ASA), and sulfapyridine nih.govnih.govdrugbank.com. Sulfapyridine itself undergoes further metabolism in the liver, primarily through hydroxylation and N-acetylation, forming metabolites such as 5′-hydroxysulfapyridine and N4-acetylsulfapyridine nih.gov. Sulfapyridine-d4 serves as an invaluable internal standard in LC-MS/MS methods designed to quantify both sulfasalazine and sulfapyridine in biological samples, including human placenta researchgate.netnih.gov. By providing a precisely measurable counterpart, Sulfapyridine-d4 allows for accurate determination of endogenous sulfapyridine levels, thereby aiding in the comprehensive understanding of sulfasalazine's metabolic fate and the pharmacokinetic behavior of its active metabolite veeprho.commusechem.com.

Tracing Metabolic Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling, as exemplified by Sulfapyridine-d4, is a cornerstone technique for tracing metabolic pathways and understanding drug disposition medchemexpress.comportico.orgunam.mx. The presence of deuterium atoms allows researchers to track the compound and its metabolic transformations within biological systems using mass spectrometry veeprho.commusechem.com. This isotopic labeling enhances the sensitivity and specificity of analytical methods, leading to more reliable data in pharmacokinetic and metabolic research. The kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered by isotopic substitution, can also influence metabolic processes when deuterium is involved, potentially affecting clearance rates and half-lives portico.orgunam.mxresearchgate.netwikipedia.org.

Investigation of Drug Disposition in Biological Systems

The disposition of a drug—how it moves through and is handled by the body—is critical for its efficacy and safety. Sulfapyridine-d4 aids in these investigations by enabling precise measurement of sulfapyridine levels in various tissues and fluids.

Understanding how drugs and their metabolites cross the placenta is vital for assessing fetal exposure and potential risks during pregnancy. Studies have investigated the placental transfer of sulfasalazine and its primary metabolite, sulfapyridine researchgate.netnih.govnih.gov. Research employing Sulfasalazine-d4 and Sulfapyridine-d4 as internal standards has been instrumental in developing validated LC-MS/MS methods to quantify these compounds in human placental tissue, thereby assessing placental exposure researchgate.netnih.gov. Earlier studies indicated that sulfasalazine and sulfapyridine concentrations were comparable in both maternal and cord serum, suggesting significant transfer across the placenta nih.gov. However, species-specific differences in placental anatomy can influence drug transfer, underscoring the importance of human-relevant data for accurate risk assessment nih.gov.

Sulfasalazine (SAS) has demonstrated potential effects on the central nervous system (CNS), prompting investigations into its brain penetration and the distribution of its metabolites researchgate.netumn.eduresearchgate.net. Studies analyzing sulfasalazine's pharmacokinetics and metabolite identification in mouse brain revealed that sulfapyridine (SP) and N-acetylsulfapyridine (Ac-SP) were identified as significant metabolites within the brain tissue researchgate.net. This finding suggests that these metabolites, rather than sulfasalazine itself, may be responsible for any observed pharmacological effects in the CNS researchgate.net. The blood-brain barrier (BBB) poses a significant challenge to CNS drug delivery, often limiting the distribution of therapeutic agents into the brain umn.edu.

Impact of Deuteration on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium can influence a drug's pharmacokinetic profile through the kinetic isotope effect (KIE) medchemexpress.comportico.orgunam.mxresearchgate.netwikipedia.orgvulcanchem.com. When a C-D bond is involved in the rate-determining step of a metabolic reaction, a primary KIE can lead to a slower reaction rate, potentially extending the drug's metabolic half-life portico.orgwikipedia.orgvulcanchem.com. Medicinal chemists leverage this effect to modulate the metabolism of drug candidates, particularly by slowing down cytochrome P450-mediated clearance portico.orgresearchgate.net. While deuteration offers a strategy to alter pharmacokinetic parameters, the precise impact of deuterium substitution on a specific compound's ADME profile requires experimental validation, as it cannot always be predicted a priori researchgate.net.

Data Tables

Table 1: Inter-Day Validation of LC-MS/MS Method for Sulfasalazine and Sulfapyridine in Human Placenta researchgate.netnih.gov

AnalyteAccuracy Range (%)Precision Range (%)Number of Validations (n)
Sulfasalazine101.6 – 112.74.4 – 6.718
Sulfapyridine97.4 – 108.43.7 – 10.018

Table 2: Measured Concentrations in Newborns Post-Maternal Sulfasalazine Treatment nih.gov

CompoundConcentration (µg/mL)
Sulfasalazine4.6 ± 3.1
Sulfapyridine18.2 ± 8.7

Table 3: Sulfasalazine (SAS) Brain to Plasma Ratio in Mice researchgate.net

ParameterValue (%)
Brain to Plasma Ratio1.26

Compound List

Sulfapyridine-d4

Sulfasalazine

Sulfapyridine

5-aminosalicylic acid (5-ASA)

N4-acetylsulfapyridine

5′-hydroxysulfapyridine

N4-acetyl-5′-hydroxysulfapyridine

Sulfasalazine-d4

Sulfasalazine-d3,15N

Sulfamethoxazole

Sulfathiazole

Sulfisoxazole

Sulfamethoxypyridazine-[d3]

Sulfadimidine-[13C6]

Sulfadiazine

Sulfadiazine-d4

Sulfadimidine-d4

Sulfamethoxazole-d4

Ibuprofen-d3

Naproxen-d3

Bisphenol A-d8

Ethylparaben-d5

Propylparaben-d7

Salicylic acid-d4

Triclosan-d3

Diclofenac-d4

Ciprofloxacin-d8

Danofloxacin-d3

Enrofloxacin-d5

Methylparaben-d4

Clofibricacid-d4

Azaperone-d4

Triclabendazole-[d3]

Troglitazone-[d4]

Venetoclax-[d8]

ent-Thiamphenicol-[d3]

Methiocarb-[d3]

Alimemazine-[d6]

Bendroflumethiazide-[d5]

Difloxacin-[d3]

Propoxur-[d3]

Resiquimod-[d5]

Sacubitril-[d4]

Nizatidine-[d3]

Febuxostat-[d7]

Ezetimibe-[d4]

Imiquimod-[d9]

Irinotecan-[d10]

Nitrofurazone-[13C,15N2]

Deucravacitinib

Exatecan-d5 mesylate

L-Glutamine-13C

Sodium cyanoboronhydride-d

L-Lactic acid-13C

L-Glutamine-d

Citric acid-13C

L-Valine-d

Creatinine-d

Palmitic acid-13C

Serotonin-d

VD3-d

Water-18O

Inosine-13C

Kynurenic acid-d

3-Indoleacetic acid-d

Ibuprofen

2-Ketoglutaric acid-13C

Deoxycholic acid-d

L-Arginine-13C6 hydrochloride

L-Glutamine-15N

Oleic acid-d

Citric acid-d

L-Cystine-d

Acetyl-L-carnitine-d3-1 hydrochloride

L-Glutamic acid-13C5,15N

N-Acetyl sulfapyridine-d4

4-Amino-N-2-pyridinyl-d4-benzenesulfonamide

Daclatasvir

Sofosbuvir

GS-331007

Tetrabenazine

Deutetrabenazine

Amlexanox

V. Research Directions and Future Perspectives for Sulfapyridine D4 and Deuterated Compounds

Emerging Synthetic Strategies for Deuterated Pharmaceutical Entities

The synthesis of deuterated compounds has evolved significantly, with a focus on developing efficient and selective methods for deuterium (B1214612) incorporation. assumption.eduresearchgate.net Traditional methods often involve harsh reaction conditions, but recent advancements are centered around milder and more versatile approaches. assumption.edu

Photocatalytic Deuteration: This method is gaining prominence due to its mild reaction conditions, which are compatible with sensitive functional groups commonly found in pharmaceuticals. assumption.edu Photocatalytic reactions often proceed through a radical pathway and can utilize catalysts like ruthenium nanoparticles or cadmium selenide (B1212193) (CdSe) nanosheets. assumption.edu These methods have been successfully used to deuterate various functional groups, including aryl groups, amines, and aldehydes. assumption.edu

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metals such as iridium, ruthenium, and palladium are effective catalysts for HIE reactions, allowing for the direct replacement of hydrogen with deuterium. musechem.comeuropa.eu Iridium-based catalysts, in particular, have shown high efficiency and selectivity in labeling complex molecules. musechem.com Palladium nanosheets can be used to replace aryl chlorides with deuterium. assumption.edu These methods are crucial for producing deuterated compounds for various research applications. europa.eunih.gov

Flow Synthesis Systems: A novel development is the use of flow synthesis systems for deuteration. These systems can operate at ambient pressure and room temperature, offering a more environmentally friendly and efficient alternative to traditional batch processes. bionauts.jp For instance, a system utilizing a proton-conducting membrane can electrochemically synthesize deuterated compounds with high efficiency. bionauts.jp

Deuterated Building Blocks: An increasingly important strategy involves the synthesis of deuterium-enriched building blocks that can be incorporated into drug molecules. nih.gov This approach allows for precise control over the location and number of deuterium atoms, which is crucial for understanding the specific effects of deuteration on a drug's properties. nih.gov

Recent Synthetic Methodologies:

Method Description Key Features
Photocatalysis Uses light to drive chemical reactions, often with nanoparticle catalysts. assumption.edu Mild conditions, suitable for sensitive functional groups. assumption.edu
Metal-Catalyzed HIE Employs transition metals to facilitate the exchange of hydrogen for deuterium. musechem.comeuropa.eu High efficiency and selectivity. musechem.com
Flow Synthesis Continuous manufacturing process for deuterated compounds. bionauts.jp Environmentally friendly, efficient, and operates at ambient conditions. bionauts.jp

| Deuterated Building Blocks | Synthesis of pre-deuterated molecular fragments for drug synthesis. nih.gov | Precise control over deuteration patterns. nih.gov |

Advanced Analytical Techniques for Isotope-Labeled Compounds

The analysis of deuterated compounds requires sophisticated analytical techniques to determine isotopic purity, enrichment levels, and the precise location of deuterium atoms.

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for analyzing isotope-labeled compounds. thalesnano.com High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the isotopic enrichment of deuterated molecules. rsc.org Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for studying protein structure and dynamics by monitoring the exchange of amide hydrogens with deuterium. nih.gov This technique provides insights into protein conformation and interactions. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of deuterated compounds. thalesnano.comhwb.gov.in Deuterium NMR (²H NMR) can be used to verify the position of deuterium atoms and determine the degree of deuteration. sigmaaldrich.com While conventional proton NMR (¹H NMR) is also used, deuterium labeling can affect the spectra by changing chemical shifts and signal intensities. studymind.co.uk The use of deuterated solvents is standard in NMR to avoid interference from solvent protons. studymind.co.uk

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy has emerged as a powerful technique for distinguishing between different isotopomers (molecules with the same number of deuterium atoms but at different positions) within a mixture, a task that can be challenging for MS and NMR. nih.gov

Key Analytical Techniques:

Technique Application for Deuterated Compounds
Mass Spectrometry (MS) Determines isotopic enrichment and is used in quantitative analysis. thalesnano.comrsc.org
High-Resolution MS (HR-MS) Provides precise mass measurements for determining isotopic distribution. rsc.org
Hydrogen/Deuterium Exchange MS (HDX-MS) Studies protein structure, dynamics, and interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the structure and confirms the position of deuterium atoms. thalesnano.comhwb.gov.in
Deuterium NMR (²H NMR) Directly observes deuterium signals to quantify enrichment. sigmaaldrich.com

| Molecular Rotational Resonance (MRR) Spectroscopy | Distinguishes between different isotopomers. nih.gov |

Expanding Applications in Preclinical and Clinical Pharmacokinetic Studies

Deuterated compounds, including Sulfapyridine-d4, are increasingly utilized in preclinical and clinical studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. assumption.eduhwb.gov.in The kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, can slow down metabolic processes, leading to improved pharmacokinetic profiles. assumption.eduwikipedia.org

Improving Metabolic Stability: By strategically placing deuterium at sites of metabolic attack, the rate of drug breakdown can be reduced. assumption.eduscispace.com This can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduction in dosing frequency. musechem.com For example, deutetrabenazine, a deuterated version of tetrabenazine, exhibits a longer half-life, allowing for less frequent dosing. researchgate.net

Investigating Metabolic Pathways: Deuterium-labeled compounds are invaluable tools for elucidating metabolic pathways. acs.orgacs.org By tracking the fate of the labeled drug, researchers can identify metabolites and understand the biochemical transformations the drug undergoes in the body. acs.org

Reducing Toxicity: In some cases, drug toxicity is caused by the formation of reactive metabolites. Deuteration can mitigate this by slowing the metabolic pathway that produces the toxic species. acs.org

Clinical Trials: Several deuterated drugs are currently in clinical trials, demonstrating the growing interest in this area. acs.orgnih.gov These include deuterated versions of drugs for various conditions, such as dextromethorphan (B48470) and ruxolitinib. acs.org The success of these trials could pave the way for more deuterated drugs to enter the market. scispace.com

Regulatory Considerations for Deuterated Drug Development

The regulatory landscape for deuterated drugs is evolving. A key consideration is whether a deuterated drug is considered a new chemical entity (NCE) or an extension of the original, non-deuterated drug.

The U.S. Food and Drug Administration (FDA) has provided some clarity on this issue. In 2017, the FDA approved Austedo® (deutetrabenazine) and granted it NCE status, even though the non-deuterated version, tetrabenazine, was already approved. jdsupra.com The FDA's reasoning was that the presence of deuterium results in a structural difference in the active moiety, making it a distinct entity. premierconsulting.com This decision has significant implications for developers of deuterated drugs, as NCE status provides a period of market exclusivity. jdsupra.com

However, the development of deuterated drugs still presents challenges. The isotopic distribution of the drug substance must be carefully controlled and characterized, which requires robust analytical methods and manufacturing processes. digitellinc.com Regulatory agencies require clear evidence that the deuterated drug offers a significant advantage over the existing non-deuterated compound in terms of efficacy, safety, or dosing. musechem.com

The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) has formed a working group to address the unique challenges associated with the chemistry, manufacturing, and control of deuterated active pharmaceutical ingredients. digitellinc.com Their work aims to provide science-based recommendations for the development of these compounds. digitellinc.com

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Sulfapyridine-d4?

Sulfapyridine-d4, a deuterated analog of sulfapyridine, is synthesized via hydrogen-deuterium exchange under controlled acidic or basic conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at specific positions (e.g., aromatic protons) and mass spectrometry (MS) to verify isotopic purity (>98%). Researchers must account for solvent compatibility and reaction kinetics to minimize isotopic dilution .

Q. How is Sulfapyridine-d4 validated as an internal standard in quantitative LC-MS/MS assays?

Validation follows guidelines from regulatory bodies (e.g., ICH M10):

  • Linearity : Calibration curves spanning 3–4 orders of magnitude.
  • Precision/Accuracy : ≤15% CV for inter- and intra-day variability.
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion. Deuterated standards like Sulfapyridine-d4 mitigate matrix-induced variability by co-eluting with the analyte, ensuring isotopic fidelity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of Sulfapyridine-d4?

  • High-Resolution MS : Resolves isotopic clusters to confirm D4 substitution.
  • ¹H/²H NMR : Absence of proton signals at deuterated positions (e.g., aromatic protons at δ 7.2–8.0 ppm).
  • IR Spectroscopy : Identifies shifts in N-H stretching (3300 cm⁻¹) due to deuteration .

Advanced Research Questions

Q. How do isotopic effects of Sulfapyridine-d4 influence its pharmacokinetic (PK) profiling compared to the non-deuterated form?

Deuterium can alter metabolic stability via the kinetic isotope effect (KIE), potentially reducing CYP450-mediated oxidation. Researchers must compare in vitro microsomal stability assays (e.g., t½) between Sulfapyridine and Sulfapyridine-d4. Discrepancies >20% suggest significant isotopic interference, requiring adjustments in PK modeling .

Q. What experimental strategies resolve contradictions in stability data for Sulfapyridine-d4 under varying pH conditions?

Stability studies often report conflicting degradation rates due to pH-dependent deuteration loss. To address this:

  • Use isotopically labeled buffers (e.g., D2O) to minimize back-exchange.
  • Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring.
  • Apply multivariate analysis (e.g., PCA) to isolate pH as a critical variable .

Q. How can researchers integrate Sulfapyridine-d4 into multi-analyte panels for metabolomic studies without cross-talk?

Design considerations include:

  • Chromatographic Separation : Optimize gradient elution to resolve Sulfapyridine-d4 from structurally similar metabolites.
  • MRM Transitions : Select unique precursor-to-product ion transitions (e.g., m/z 251 → 156 for Sulfapyridine-d4).
  • Cross-Validation : Spike deuterated standards into biological matrices to confirm specificity .

Q. What statistical approaches are recommended for interpreting batch-to-batch variability in Sulfapyridine-d4 synthesis?

  • ANOVA : Compare isotopic purity across batches.
  • Control Charts : Monitor critical parameters (e.g., reaction temperature, deuterium excess).
  • Root-Cause Analysis : Use Ishikawa diagrams to trace variability to raw materials or process steps .

Methodological Frameworks

How to formulate a research question assessing Sulfapyridine-d4’s role in drug-drug interaction (DDI) studies?

Apply the PICO framework :

  • Population : Human hepatocytes or recombinant CYP isoforms.
  • Intervention : Co-administration with CYP3A4/2C9 substrates.
  • Comparison : Non-deuterated sulfapyridine.
  • Outcome : Changes in IC₅₀ values or metabolite ratios. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What protocols ensure reproducibility in Sulfapyridine-d4-based tracer studies?

  • Pre-registration : Document hypotheses and methods in open-access repositories (e.g., OSF).
  • Blinded Analysis : Use third-party labs for LC-MS data processing.
  • Data Transparency : Share raw spectra and chromatograms in supplementary materials .

Data Presentation Guidelines

Q. How should researchers present isotopic purity and stability data in manuscripts?

  • Tables : Include batch-specific isotopic enrichment (%) and stability (t½ at pH 2–9).
  • Figures : Use scatter plots with error bars for inter-laboratory comparisons.
  • Supplemental Files : Provide NMR/MS spectra and stability study raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.